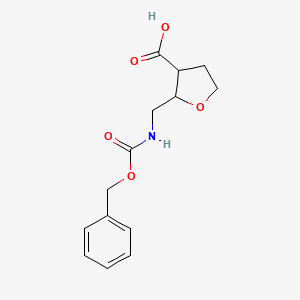

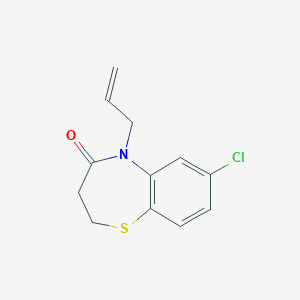

![molecular formula C13H18N2O3S2 B2546581 Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate CAS No. 702665-79-0](/img/structure/B2546581.png)

Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a compound that falls within the category of thieno[3,2-d]pyrimidines, which are known for their pharmacological importance. The compound's structure suggests it could have potential biological activities, given the known activities of related thienopyrimidines.

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidines can be achieved through various methods. For instance, a one-step synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones has been reported using a catalytic four-component reaction involving ketones, ethyl cyanoacetate, elemental sulfur, and formamide, which is characterized by step economy and easy purification . Another synthesis approach involves the reaction of ethyl N-(6-ethoxycarbonyl-2-methylthiothieno[2,3-d]pyrimidin-5-yl)formimidate with alkyl- and arylhydrazines to form modified thieno[2,3-d]pyrimidines .

Molecular Structure Analysis

The molecular structure and interactions of similar compounds have been studied using various spectroscopic techniques and theoretical calculations. For example, a combined experimental and theoretical study on a novel ethyl 2-cyano-3-[5-(hydrazinooxalyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate and its dimer has been conducted, which includes NMR, UV-Visible, FT-IR, and mass spectroscopy, along with DFT and QTAIM calculations .

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines can undergo various chemical reactions. For instance, the reaction of ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide has been studied, showing the formation of triazinones upon refluxing in different solvents . Additionally, the anti-HIV-1 activity of related 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one has been evaluated, indicating potential biological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidines and related compounds can be deduced from their molecular structure and synthesis products. The spectroscopic properties, including NMR chemical shifts and vibrational analysis, provide insights into the physical state and stability of these compounds. Theoretical calculations, such as those performed using DFT and AIM, help in understanding the thermodynamic parameters, binding energies, and reactivity descriptors, which are crucial for predicting the behavior of these compounds in various environments .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Innovative Synthesis Techniques : Research highlights the development of new synthesis methodologies for creating functionalized tetrahydropyridines and other heterocyclic compounds, which are crucial for medicinal chemistry and material science. For instance, Zhu et al. (2003) detailed a phosphine-catalyzed [4 + 2] annulation process that offers a novel route to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity, expanding the toolbox for creating complex organic molecules (Zhu, Lan, & Kwon, 2003).

Fluorescence and Optical Properties : The compound and its variants have been studied for their fluorescence and optical characteristics, which are essential for developing new materials with specific light-emitting properties. Krzyżak et al. (2015) synthesized new ester derivatives of Isothiazolo [4,5-b] Pyridine with potential biological activities and investigated their optical properties using various spectroscopic techniques, indicating their applicability in bio-imaging and sensors (Krzyżak, Śliwińska, & Malinka, 2015).

Polymorphism and Molecular Structure

- Characterization of Polymorphic Forms : Investigating the polymorphism in pharmaceutical compounds is crucial for understanding their stability, solubility, and bioavailability. Vogt et al. (2013) characterized two polymorphic forms of a related compound, showcasing the application of spectroscopic and diffractometric techniques in pharmaceutical sciences (Vogt, Williams, Johnson, & Copley, 2013).

Pharmacological Applications

- Antimicrobial Activity : Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones fused with thiophene rings starting from 2-Chloro-6-ethoxy-4-acetylpyridine, showing significant antimicrobial activity, highlighting the compound's potential in developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Molecular Docking and Enzyme Inhibition Studies

- Enzyme Inhibition and Docking Studies : The compound's derivatives have been evaluated for their potential as enzyme inhibitors, providing insights into their mechanism of action at the molecular level. Tiwari et al. (2018) reported on the synthesis of novel chromone-pyrimidine coupled derivatives, assessing their antimicrobial activity, enzyme inhibition, and toxicity, including molecular docking studies to predict interactions with biological targets, indicating the compound's versatility in drug discovery (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).

Eigenschaften

IUPAC Name |

ethyl 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S2/c1-5-18-12(17)8(3)20-13-14-9-6-7(2)19-10(9)11(16)15(13)4/h7-8H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZOLPRNYXACCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NC2=C(C(=O)N1C)SC(C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

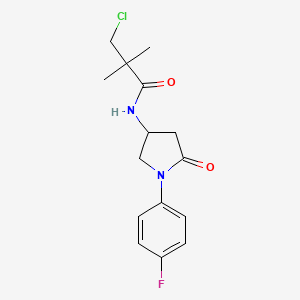

![N-[[3-(2,2-difluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2546500.png)

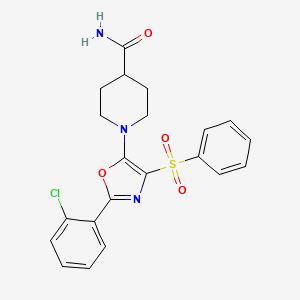

![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2546503.png)

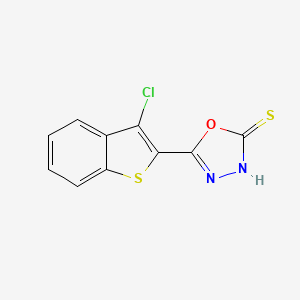

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide](/img/structure/B2546504.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine](/img/structure/B2546505.png)

![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2546520.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2546521.png)